molecular formula C13H10N4O4 B11543556 N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11543556
M. Wt: 286.24 g/mol
InChI Key: BHHFYAFVESEUEE-OVCLIPMQSA-N
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Description

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and they are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of pyridine-3-carbohydrazide with 5-hydroxy-2-nitrobenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 5-hydroxy-2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The nitro and hydroxyl groups play a crucial role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which enhance its reactivity and biological activity. The combination of these groups with the pyridine and hydrazone moieties provides a versatile scaffold for various chemical modifications and applications .

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4O4/c18-11-3-4-12(17(20)21)10(6-11)8-15-16-13(19)9-2-1-5-14-7-9/h1-8,18H,(H,16,19)/b15-8+

InChI Key

BHHFYAFVESEUEE-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

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